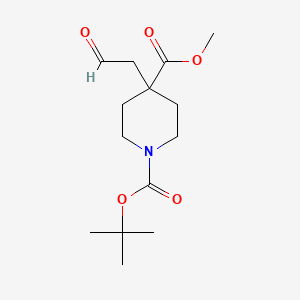
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Tert-butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate, with CAS number 693824-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects based on diverse research findings.
- Molecular Formula : C₁₄H₂₃N₁O₅
- Molecular Weight : 285.34 g/mol
- Purity : Typically >98% (GC)
- Storage Conditions : Inert atmosphere, refrigerated under -20°C
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition) | 1.75 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the piperidine ring followed by functionalization at the carbonyl positions. Specific methodologies may vary, but a common approach is the use of tert-butoxycarbonyl (Boc) protection followed by selective reactions to introduce the oxoethyl group.
Pharmacological Effects
Research indicates that derivatives of piperidine compounds often exhibit various pharmacological activities, including:
- Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against a range of bacteria and fungi.
- Anti-inflammatory Properties : Compounds similar to this structure have been studied for their ability to reduce inflammation in animal models.
- CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.
Case Studies
- Antimicrobial Activity : A study evaluated several piperidine derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
- CNS Effects : In a rodent model, compounds with similar structures were tested for anxiolytic effects. Results indicated that these compounds could reduce anxiety-like behaviors.
- Anti-inflammatory Studies : Research involving inflammatory models showed that piperidine derivatives could reduce edema and inflammatory markers significantly.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is often influenced by their structural features:
- The presence of electron-withdrawing groups can enhance activity.
- The spatial arrangement of substituents affects binding affinity to target proteins.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-5-14(6-9-15,7-10-16)11(17)19-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDJEIWZWPXTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730629 | |
| Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693824-61-2 | |
| Record name | 1-tert-Butyl 4-methyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














